molecular formula C8H10N4 B13662040 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B13662040
M. Wt: 162.19 g/mol
InChI Key: IVDPQCZIZGTLGA-UHFFFAOYSA-N
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Description

3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which includes 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides under microwave conditions. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method is eco-friendly and results in good-to-excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or as an antagonist of specific receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

InChI

InChI=1S/C8H10N4/c1-5-3-8-11-10-6(2)12(8)4-7(5)9/h3-4H,9H2,1-2H3

InChI Key

IVDPQCZIZGTLGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C=C1N)C

Origin of Product

United States

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